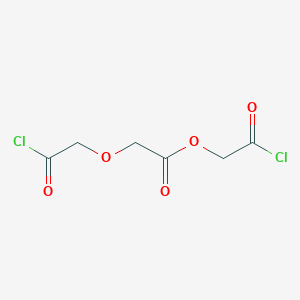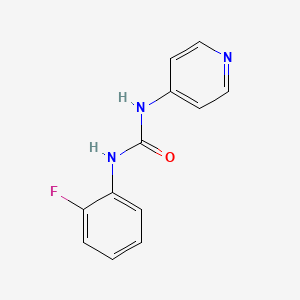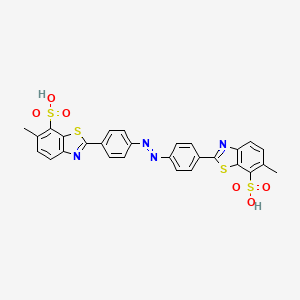
7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- is a complex organic compound with a unique structure that includes multiple aromatic rings, sulfonic acid groups, and an azo linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- typically involves the reaction of benzothiazole derivatives with sulfonating agents under controlled conditions. The process may include steps such as nitration, reduction, and diazotization, followed by coupling reactions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction pathway.
Scientific Research Applications
7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups and azo linkage play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- Disodium 2,2’-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
- Benzothiazole derivatives with different substituents
Uniqueness
7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- stands out due to its specific combination of functional groups and structural features. The presence of multiple aromatic rings, sulfonic acid groups, and an azo linkage provides unique reactivity and versatility in various applications.
Properties
CAS No. |
75722-30-4 |
|---|---|
Molecular Formula |
C28H20N4O6S4 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
6-methyl-2-[4-[[4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C28H20N4O6S4/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38) |
InChI Key |
PYBFBYFQKQKBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
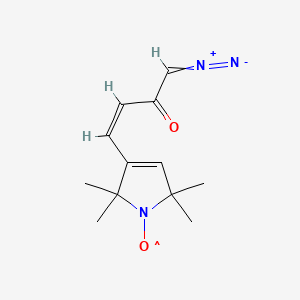
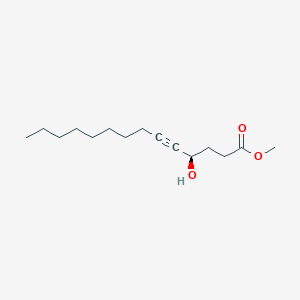
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)

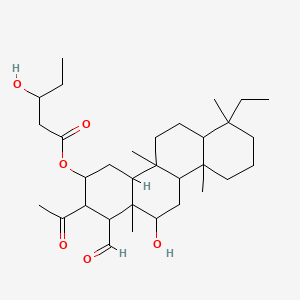
![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
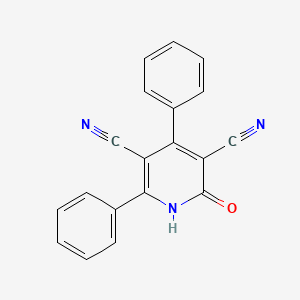
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

